molecular formula C10H9BrN2O2 B2637103 6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione CAS No. 1770-36-1

6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B2637103
CAS No.: 1770-36-1
M. Wt: 269.098
InChI Key: JKFMIMJEBVNKOA-UHFFFAOYSA-N
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Description

6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is a chemical compound with the CAS Number: 1910-90-3. It has a molecular weight of 241.04 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrN2O2/c9-4-1-2-5-6 (3-4)11-8 (13)7 (12)10-5/h1-3H, (H,10,12) (H,11,13) . This code provides a standard way to encode the compound’s molecular structure.

The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is utilized in the synthesis of various biologically active compounds. Its properties are manipulated and studied for the creation of compounds with potential applications in different fields of chemistry and biology. For instance, the synthesis of bromo-4-iodoquinoline, an important intermediate for the synthesis of many biologically active compounds, involves 6-bromoquinolin-4-ol and 6-bromo-4-iodoquinoline, confirmed by NMR spectrum analysis (Wang et al., 2015).

Photocycloaddition Reactions

This compound is also investigated in photocycloaddition reactions. The photoreactions with arylethenes are structure-dependent, resulting in various products based on the addend structure, showcasing its versatility in chemical reactions (Cleridou et al., 2000).

Supramolecular Chemistry

In supramolecular chemistry, molecules containing a 1,4-dihydroquinoxaline-2,3-dione core are used as hosts for accommodating guest water molecules and arrays, demonstrating its potential in the development of novel materials with specialized properties (Oxtoby et al., 2005).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

6-bromo-1,4-dimethylquinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-12-7-4-3-6(11)5-8(7)13(2)10(15)9(12)14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFMIMJEBVNKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)N(C(=O)C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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